molecular formula C10H20FNO2 B2614120 N-Boc-1-fluoro-3-methyl-2-butylamine CAS No. 942275-75-4

N-Boc-1-fluoro-3-methyl-2-butylamine

Cat. No.: B2614120
CAS No.: 942275-75-4
M. Wt: 205.273
InChI Key: NYIZQMGKPXMKPN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-fluoro-3-methyl-2-butylamine, also known as tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate, is a chemical compound with the molecular formula C10H20FNO2 and a molecular weight of 205.27 g/mol. This compound is a useful research chemical and is often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-fluoro-3-methyl-2-butylamine can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-3-methyl-2-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-3-methyl-2-butylamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, often in dichloromethane (DCM) as the solvent.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.

    Deprotection Reactions: The major product is 1-fluoro-3-methyl-2-butylamine after the removal of the Boc group.

Scientific Research Applications

N-Boc-1-fluoro-3-methyl-2-butylamine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.

    Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of potential drug candidates.

    Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-3-methyl-2-butylamine primarily involves its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to create molecules that may interact with specific molecular targets and pathways. For instance, it can be incorporated into drug molecules that modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1-fluoro-2-butylamine
  • N-Boc-1-fluoro-3-butylamine
  • N-Boc-1-fluoro-4-methyl-2-butylamine

Uniqueness

N-Boc-1-fluoro-3-methyl-2-butylamine is unique due to the presence of the fluorine atom and the Boc protecting group, which provide specific reactivity and stability characteristics. The fluorine atom can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of fluorinated compounds.

Properties

IUPAC Name

tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZQMGKPXMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CF)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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